Daphnetin vs. Esculetin: Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells
In a direct head-to-head comparison, daphnetin exhibited approximately 2.6-fold greater antiproliferative potency than esculetin in MCF-7 estrogen-responsive human breast carcinoma cells. Daphnetin inhibited proliferation with an IC₅₀ of 73 ± 4.1 μM after 72-hour exposure, whereas esculetin required a substantially higher concentration of 193 ± 6.6 μM to achieve comparable inhibition [1]. Critically, daphnetin also demonstrated a faster onset of action, showing significant inhibition starting at 24-hour exposure, while esculetin effects were only observable after 72 hours. This quantitative potency advantage was further reinforced by the absence of estrogenic activity with daphnetin in both in vitro and in vivo models, whereas esculetin induced estrogenic effects at 50–100 mg/kg in vivo (relative uterotrophic effect = 37% of estradiol) [1].
| Evidence Dimension | Inhibition of cell proliferation (IC₅₀ at 72 h) |
|---|---|
| Target Compound Data | 73 ± 4.1 μM |
| Comparator Or Baseline | Esculetin: 193 ± 6.6 μM |
| Quantified Difference | 2.6-fold lower IC₅₀ (greater potency) |
| Conditions | MCF-7 estrogen-responsive human breast carcinoma cell line; 72 h exposure |
Why This Matters
For researchers screening compounds in estrogen-dependent cancer models, daphnetin offers both superior potency and a cleaner endocrine profile, eliminating the confounding estrogenic effects that compromise esculetin's utility.
- [1] Jiménez-Orozco, F. A., et al. Differential effects of esculetin and daphnetin on in vitro cell proliferation and in vivo estrogenicity. Eur J Pharmacol, 2011, 668(1-2), 35-41. View Source
